molecular formula C17H21NO2 B8766306 (-)-3,4,5,6,7,8-hexahydro-1-[(4-hydroxyphenyl)methyl](1H)-isoquinoline-2-carbaldehyde CAS No. 94006-07-2

(-)-3,4,5,6,7,8-hexahydro-1-[(4-hydroxyphenyl)methyl](1H)-isoquinoline-2-carbaldehyde

Cat. No. B8766306
CAS RN: 94006-07-2
M. Wt: 271.35 g/mol
InChI Key: PLZBAJRPXIXBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-3,4,5,6,7,8-hexahydro-1-[(4-hydroxyphenyl)methyl](1H)-isoquinoline-2-carbaldehyde is a useful research compound. Its molecular formula is C17H21NO2 and its molecular weight is 271.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality (-)-3,4,5,6,7,8-hexahydro-1-[(4-hydroxyphenyl)methyl](1H)-isoquinoline-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-3,4,5,6,7,8-hexahydro-1-[(4-hydroxyphenyl)methyl](1H)-isoquinoline-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

94006-07-2

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

1-[(4-hydroxyphenyl)methyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline-2-carbaldehyde

InChI

InChI=1S/C17H21NO2/c19-12-18-10-9-14-3-1-2-4-16(14)17(18)11-13-5-7-15(20)8-6-13/h5-8,12,17,20H,1-4,9-11H2

InChI Key

PLZBAJRPXIXBTN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)CCN(C2CC3=CC=C(C=C3)O)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 30.0 g (0.12 mol) of (±)-1-(p-hydroxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline and 75 ml of chloroform was added dropwise to a solution of 19.2 g of trichloroacetaldehyde in 30 ml of chloroform. After the mixture had been stirred for 16 hrs at room temperature it was diluted with 150 ml of chloroform and washed with 4 N aqueous hydrochloric acid (50 ml) and water (50 ml). After drying, the solvent was removed under reduced pressure to give a residue, which after crystallization from ethyl acetate afforded 33.1 g (98%) of pure (±)-1-(p-hydroxybenzyl)-2-formyl-1,2,3,4,5,6,7,8-octahydroisoquinoline, mp 154°-156°. For analysis a sample of this compound was recrystallized from ethyl acetate, mp 161°-162°.
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